molecular formula C9H6FNO B1344055 5-fluoroisoquinolin-1(2H)-one CAS No. 410086-25-8

5-fluoroisoquinolin-1(2H)-one

Cat. No.: B1344055
CAS No.: 410086-25-8
M. Wt: 163.15 g/mol
InChI Key: OIWXBOQZFZCUPA-UHFFFAOYSA-N
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Description

5-Fluoroisoquinolin-1(2H)-one: is a heterocyclic compound that belongs to the class of isoquinolinones. It is characterized by the presence of a fluorine atom at the 5-position of the isoquinolinone ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoroisoquinolin-1(2H)-one typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 5-fluoroisoquinoline.

    Oxidation: The 5-fluoroisoquinoline is then oxidized to form this compound.

A common method for the oxidation step involves the use of oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions. The reaction is typically carried out at elevated temperatures to ensure complete conversion of the starting material to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Fluoroisoquinolin-1(2H)-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.

    Substitution: The fluorine atom at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas in the presence of a palladium catalyst, or sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides under basic conditions.

Major Products

    Oxidation: Higher oxidation state derivatives of this compound.

    Reduction: Dihydro derivatives of this compound.

    Substitution: Various substituted isoquinolinones depending on the nucleophile used.

Scientific Research Applications

5-Fluoroisoquinolin-1(2H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-fluoroisoquinolin-1(2H)-one involves its interaction with specific molecular targets in biological systems. The fluorine atom at the 5-position can enhance the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Isoquinolin-1(2H)-one: Lacks the fluorine atom at the 5-position.

    5-Chloroisoquinolin-1(2H)-one: Contains a chlorine atom instead of fluorine at the 5-position.

    5-Bromoisoquinolin-1(2H)-one: Contains a bromine atom instead of fluorine at the 5-position.

Uniqueness

The presence of the fluorine atom in 5-fluoroisoquinolin-1(2H)-one imparts unique properties such as increased lipophilicity and metabolic stability, which can enhance its biological activity and potential as a drug candidate compared to its non-fluorinated or differently halogenated analogs.

Properties

IUPAC Name

5-fluoro-2H-isoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNO/c10-8-3-1-2-7-6(8)4-5-11-9(7)12/h1-5H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIWXBOQZFZCUPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CNC2=O)C(=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70623861
Record name 5-Fluoroisoquinolin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70623861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

410086-25-8
Record name 5-Fluoroisoquinolin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70623861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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